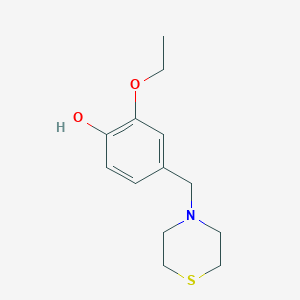
2'-fluoro-3',6-dimethoxy-N-methylbiphenyl-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2'-fluoro-3',6-dimethoxy-N-methylbiphenyl-3-carboxamide, also known as FDMB-3, is a synthetic compound that has gained interest in the scientific community due to its potential applications in research.
Mechanism of Action
The exact mechanism of action of 2'-fluoro-3',6-dimethoxy-N-methylbiphenyl-3-carboxamide is not fully understood, but studies suggest that it may act as a dopamine receptor modulator, as well as an inhibitor of certain enzymes involved in cancer cell proliferation. 2'-fluoro-3',6-dimethoxy-N-methylbiphenyl-3-carboxamide has also been shown to bind to specific protein targets, although the exact nature of these interactions is still being investigated.
Biochemical and Physiological Effects:
Studies have shown that 2'-fluoro-3',6-dimethoxy-N-methylbiphenyl-3-carboxamide can have a range of biochemical and physiological effects, depending on the specific context in which it is used. In neuroscience, 2'-fluoro-3',6-dimethoxy-N-methylbiphenyl-3-carboxamide has been shown to modulate dopamine release and uptake, leading to changes in behavior and mood. In cancer research, 2'-fluoro-3',6-dimethoxy-N-methylbiphenyl-3-carboxamide has been shown to inhibit the growth of cancer cells by blocking specific enzymes involved in cell proliferation. Additionally, 2'-fluoro-3',6-dimethoxy-N-methylbiphenyl-3-carboxamide has been shown to have a range of other effects, including anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2'-fluoro-3',6-dimethoxy-N-methylbiphenyl-3-carboxamide is its potential as a research tool in various fields, including neuroscience and cancer research. Its ability to modulate dopamine release and inhibit cancer cell proliferation make it a promising candidate for further study. However, there are also limitations to its use in lab experiments, including its relatively high cost and limited availability. Additionally, more research is needed to fully understand the mechanism of action of 2'-fluoro-3',6-dimethoxy-N-methylbiphenyl-3-carboxamide and its potential side effects.
Future Directions
There are several future directions for research involving 2'-fluoro-3',6-dimethoxy-N-methylbiphenyl-3-carboxamide. In neuroscience, further studies are needed to fully understand its potential as a modulator of the dopamine system, as well as its potential use in the treatment of addiction and other dopamine-related disorders. In cancer research, more research is needed to determine the specific enzymes targeted by 2'-fluoro-3',6-dimethoxy-N-methylbiphenyl-3-carboxamide and to investigate its potential as a chemotherapeutic agent. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2'-fluoro-3',6-dimethoxy-N-methylbiphenyl-3-carboxamide, as well as its potential side effects and limitations.
Synthesis Methods
2'-fluoro-3',6-dimethoxy-N-methylbiphenyl-3-carboxamide is synthesized through a multistep process involving the reaction of 2-fluoro-3,6-dimethoxybenzaldehyde with N-methylanthranilic acid, followed by reduction with lithium aluminum hydride and subsequent acylation with acetic anhydride. The final product is obtained through recrystallization from ethanol.
Scientific Research Applications
2'-fluoro-3',6-dimethoxy-N-methylbiphenyl-3-carboxamide has been studied for its potential applications in various fields of research, including neuroscience, cancer research, and drug discovery. In neuroscience, 2'-fluoro-3',6-dimethoxy-N-methylbiphenyl-3-carboxamide has been shown to have potential as a modulator of the dopamine system, with studies indicating that it may be useful in the treatment of addiction and other disorders related to dopamine dysregulation. In cancer research, 2'-fluoro-3',6-dimethoxy-N-methylbiphenyl-3-carboxamide has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a chemotherapeutic agent. Additionally, 2'-fluoro-3',6-dimethoxy-N-methylbiphenyl-3-carboxamide has been studied for its potential use in drug discovery, with researchers investigating its ability to bind to specific protein targets.
properties
IUPAC Name |
3-(2-fluoro-3-methoxyphenyl)-4-methoxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3/c1-18-16(19)10-7-8-13(20-2)12(9-10)11-5-4-6-14(21-3)15(11)17/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYMRQFDMDEDRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)OC)C2=C(C(=CC=C2)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-fluoro-3',6-dimethoxy-N-methylbiphenyl-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

acetic acid](/img/structure/B5645004.png)



![N-[2-chloro-5-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5645033.png)
![4-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5645036.png)
![9-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5645042.png)

![2-{[(4-methoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5645057.png)


![1-[(4-methoxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5645093.png)
![4-[(2-chlorophenoxy)methyl]-6-morpholin-4-yl-1,3,5-triazin-2-amine](/img/structure/B5645102.png)
![5-{[(1S*,5R*)-3-(4-fluorobenzyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5645108.png)